molecular formula C25H36O4 B1251686 3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

Cat. No. B1251686
M. Wt: 400.5 g/mol
InChI Key: GWCZMTHDKIPBNV-XWOSHSKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one is a natural product found in Fasciospongia cavernosa with data available.

Scientific Research Applications

Diterpenoids from Leonurus Japonicus

Research identified labdane-type diterpenoids related to the compound from the EtOH extract of Leonurus japonicus Houtt., highlighting their potential in natural product chemistry and phytochemistry. These compounds were analyzed using 1D, 2D NMR, and HRESIMS techniques (Liu et al., 2014).

Asymmetric Synthesis of C15 Polyketide Spiroketals

This study focused on the conversion of methylenebis[furan] to various complex spiroketal compounds, exploring their potential in asymmetric synthesis. These compounds were assessed for cytotoxicity against different cancer cell lines, indicating their relevance in medicinal chemistry (Meilert et al., 2004).

Enantiospecific Synthesis

The enantiospecific synthesis of closely related compounds was achieved from hydroxybutanoates, providing insights into the stereochemistry and synthetic methodology of similar molecules (Deschenaux et al., 1989).

Prins-Type Cyclization of Oxonium Ions

This research explored the Prins cyclization of aldehydes and homoallylic alcohols to form tetrahydro-2H-pyran and tetrahydrofuran derivatives, significant for the synthesis of complex molecular structures similar to the compound (Fráter et al., 2004).

Biological Activity of Furan and Pyran Derivatives

A study synthesized novel furan and pyran derivatives, investigating their antibacterial and antifungal activities. This research contributes to understanding the potential biomedical applications of such compounds (Sari et al., 2017).

Antibacterial Activity of N-Substituted Phenyl Pyrazolines

This study synthesized pyrazoline derivatives with promising antibacterial properties, demonstrating the potential pharmaceutical applications of furan-2-yl compounds (Rani et al., 2015).

Delitpyrones: α-Pyrone Derivatives

Research on freshwater fungi led to the discovery of α-pyrone derivatives, including compounds structurally similar to the queried compound, evaluated for anti-cancer properties (Rivera-Chávez et al., 2018).

Furan Derivatives in Synthesis

The study explored the synthesis of furan derivatives, which are structurally related to the compound , highlighting their chemical synthesis and potential applications (Horaguchi et al., 1985).

Tandem Prins-Type Cyclization

This research developed a novel strategy for synthesizing polycyclic architectures, demonstrating the potential for creating complex structures similar to the compound of interest (Someswarao et al., 2018).

Reactions of Carbenoids with Esters

This study explored the reactions of certain compounds with chromone-2-carboxylic esters, contributing to the understanding of the reactivity and potential applications of compounds like the one (Dicker et al., 1984).

properties

Product Name

3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-16-7-9-19-20(6-5-12-24(19,2)3)25(16,4)13-11-17-8-10-21(28-15-17)18-14-22(26)29-23(18)27/h8-9,14,16,20-21,23,27H,5-7,10-13,15H2,1-4H3/t16-,20-,21+,23?,25-/m0/s1

InChI Key

GWCZMTHDKIPBNV-XWOSHSKXSA-N

Isomeric SMILES

C[C@H]1CC=C2[C@@H]([C@@]1(C)CCC3=CC[C@@H](OC3)C4=CC(=O)OC4O)CCCC2(C)C

Canonical SMILES

CC1CC=C2C(C1(C)CCC3=CCC(OC3)C4=CC(=O)OC4O)CCCC2(C)C

synonyms

cacospongionolide F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
Reactant of Route 2
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
Reactant of Route 3
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
Reactant of Route 4
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
Reactant of Route 5
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one
Reactant of Route 6
3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one

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